molecular formula C11H16N2O2 B1491561 Ethyl 6-(2-methylpropyl)pyrimidine-4-carboxylate CAS No. 2098079-11-7

Ethyl 6-(2-methylpropyl)pyrimidine-4-carboxylate

Cat. No.: B1491561
CAS No.: 2098079-11-7
M. Wt: 208.26 g/mol
InChI Key: CKFNTRMKDHHXPO-UHFFFAOYSA-N
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Description

Ethyl 6-(2-methylpropyl)pyrimidine-4-carboxylate is a pyrimidine derivative featuring a substituted heterocyclic core. The pyrimidine ring, a six-membered aromatic system with two nitrogen atoms at positions 1 and 3, is functionalized at position 6 with a 2-methylpropyl (isobutyl) group and at position 4 with an ethyl ester moiety.

The 2-methylpropyl substituent introduces steric bulk, which may influence binding interactions in enzymatic targets or alter crystallization behavior.

Properties

IUPAC Name

ethyl 6-(2-methylpropyl)pyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-4-15-11(14)10-6-9(5-8(2)3)12-7-13-10/h6-8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKFNTRMKDHHXPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=NC(=C1)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 6-(2-methylpropyl)pyrimidine-4-carboxylate is a pyrimidine derivative that has garnered attention for its diverse biological activities. This article explores its biochemical properties, cellular effects, and potential therapeutic applications, drawing from recent research findings.

This compound exhibits significant interactions with various enzymes and proteins, influencing their activities. Its biochemical properties include:

  • Enzyme Interaction : The compound can inhibit or activate enzymes involved in metabolic pathways. It primarily interacts with the active sites of these enzymes, potentially altering their catalytic efficiencies.
  • Mimicking Nucleotides : The structure of the pyrimidine ring allows it to mimic natural nucleotides, interfering with nucleic acid synthesis and enzyme activity, which can disrupt essential cellular processes.

Cellular Effects

The compound's influence extends to cellular processes, where it modulates signaling pathways and gene expression:

  • Cell Signaling Modulation : this compound has been shown to affect cell signaling pathways, leading to altered cellular responses to external stimuli. This modulation can impact various physiological processes including growth and differentiation.
  • Gene Expression Alteration : Studies indicate that this compound can influence the expression of genes involved in metabolic processes, thereby changing the metabolic flux within cells.

Therapeutic Potential

Recent research highlights the potential of this compound in therapeutic applications:

  • Cancer Treatment : The compound has been investigated for its anti-cancer properties. It has shown promise in inhibiting tumor cell growth and proliferation, particularly through mechanisms involving the Aryl Hydrocarbon Receptor (AHR) pathway . This receptor plays a critical role in regulating immune responses and cellular growth.
  • Antioxidant Activity : this compound has demonstrated antioxidant properties, which may contribute to its protective effects against oxidative stress in cells. This is particularly relevant in neuroprotective contexts where reactive oxygen species (ROS) play a detrimental role .

Case Studies and Experimental Data

  • Enzyme Inhibition Studies :
    • In vitro assays have shown that this compound effectively inhibits specific enzymes associated with metabolic disorders. For example, it demonstrated a significant reduction in enzyme activity linked to glucose metabolism under oxidative stress conditions .
  • Antiproliferative Effects :
    • Experimental data indicates that this compound exhibits antiproliferative effects against various cancer cell lines. For instance, it was observed to have an IC50 value of approximately 40 nM in certain assays, indicating potent activity against tumor cell proliferation .
  • Molecular Docking Studies :
    • Molecular docking studies have revealed strong binding affinities between this compound and target proteins involved in cancer progression. These studies support the hypothesis that the compound can effectively modulate protein functions through direct interactions .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
Ethyl 4-oxo-2-phenyl-1H-pyrimidine-5-carboxylateContains a phenyl groupAnticancer properties
Ethyl 2-oxo-4-phenyl-1H-pyrimidine-5-carboxylateSimilar pyrimidine backboneAntioxidant activity

The presence of the 2-methylpropyl group at position 6 in this compound is believed to enhance its chemical reactivity and biological activity compared to other derivatives.

Comparison with Similar Compounds

Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1)

  • Core Structure : Pyrimidine with a methyl group at position 6 and a thietane-3-yloxy group at position 3.
  • Key Differences :
    • Substituent at position 6: Methyl (Compound 1) vs. 2-methylpropyl (target compound).
    • Position 4 functionalization: Thietane-3-yloxy and thioether-linked acetate ester (Compound 1) vs. direct ethyl carboxylate (target compound).
  • Implications: The thietane and thioether groups in Compound 1 may confer distinct solubility and reactivity profiles, whereas the ethyl carboxylate in the target compound likely enhances hydrolytic stability compared to thioesters .

2,2,6,6-Tetramethylpiperidin-4-yl Acetate Derivatives

  • Core Structure : Piperidine (saturated six-membered ring with one nitrogen) vs. pyrimidine (aromatic heterocycle with two nitrogens).
  • Key Differences :
    • Piperidine derivatives lack aromaticity, leading to different electronic properties and conformational flexibility.
    • The ester groups (e.g., acetate, propionate) in these compounds are attached to a hindered piperidine ring, which may slow ester hydrolysis compared to pyrimidine-based esters .
  • Implications :
    • Piperidine esters are often used as stabilizers or antioxidants due to their hindered amine structure, whereas pyrimidine esters are more likely to exhibit bioactivity related to nucleic acid mimicry .

Functional Group Comparisons

Ester Moieties

  • Ethyl Carboxylate (Target Compound) : Moderate hydrolytic stability; common in prodrug design.
  • Methyl or Propyl Esters (Piperidine Derivatives) : Methyl esters hydrolyze faster than ethyl, while longer alkyl chains (e.g., propyl) further delay hydrolysis .

Alkyl Substituents

  • 2-Methylpropyl (Target Compound) : Branched alkyl chain increases steric hindrance and logP (estimated logP ~2.5–3.0).
  • Methyl (Compound 1) : Lower logP (~1.0–1.5), reducing membrane permeability but improving solubility .

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Position 6 Substituent Position 4 Functionalization Molecular Weight (g/mol) Estimated logP
Ethyl 6-(2-methylpropyl)pyrimidine-4-carboxylate Pyrimidine 2-methylpropyl Ethyl carboxylate ~238.3 ~2.8
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate Pyrimidine Methyl Thietane-3-yloxy, thioester ~314.4 ~1.5
2,2,6,6-Tetramethylpiperidin-4-yl acetate Piperidine N/A Acetate ~215.3 ~1.2

Research Findings and Hypotheses

  • Reactivity : The ethyl ester in the target compound is expected to hydrolyze slower than methyl esters (e.g., in piperidine derivatives) but faster than bulkier esters like isopropyl.
  • Bioactivity : Pyrimidine cores may interact with biological targets (e.g., kinases, DNA/RNA enzymes), whereas piperidine derivatives are more likely to act as radical scavengers .
  • Synthetic Challenges : Introducing a 2-methylpropyl group to position 6 of pyrimidine may require regioselective alkylation under controlled conditions to avoid side reactions.

Preparation Methods

Preparation of Ethyl 6-(2-methylpropyl)pyrimidine-4-carboxylate

Cyclocondensation of Ethyl 4-alkoxy-2-oxo-4-methylbut-3-enoates with Isothiourea Derivatives

A highly efficient method reported involves the cyclocondensation of ethyl 4-alkoxy-2-oxo-4-methylbut-3-enoates with 2-methylisothiourea sulfate under mild basic aqueous conditions. This reaction proceeds smoothly to yield ethyl 2-methylthio-6-methylpyrimidine-4-carboxylates, which can be further modified to obtain the desired 6-substituted pyrimidine derivatives.

  • Reagents and Conditions:

    • Ethyl 4-alkoxy-2-oxo-4-methylbut-3-enoate as the starting β-ketoester.
    • 2-methylisothiourea sulfate as the nitrogen source.
    • Mild base in aqueous medium.
    • Room temperature to mild heating.
  • Reaction Outcome:

    • Good yields of ethyl 2-methylthio-6-methylpyrimidine-4-carboxylates.
    • Subsequent substitution at the 2-position or alkylation at the 6-position can afford this compound analogs.

This method is noted for its simplicity, efficiency, and scalability, making it suitable for industrial applications.

Use of Ethyl(2Z)-2-(ethoxymethylidene)-3-oxobutanoate and S-methyl Isothiouronium Hemisulfate

Another synthetic pathway involves the reaction of Ethyl(2Z)-2-(ethoxymethylidene)-3-oxobutanoate with S-methyl isothiouronium hemisulfate in ethanol, in the presence of triethylamine, under reflux conditions overnight. This yields ethyl-4-methyl-2-(methylsulfanyl)pyrimidine-5-carboxylate intermediates, which upon further treatment with N,N-dimethylformamide dimethyl acetal and ammonium acetate, undergo cyclization and substitution to yield ethyl pyrimidine carboxylate derivatives.

  • Key Steps:

    • Reflux in ethanol with triethylamine under nitrogen atmosphere.
    • Use of N,N-dimethylformamide dimethyl acetal for vinylation.
    • Cyclization with ammonium acetate at elevated temperature.
  • Yields and Purification:

    • The crude products are purified by column chromatography.
    • Final products obtained as pale yellow solids with good purity.

Q & A

Q. What are the common synthetic routes for Ethyl 6-(2-methylpropyl)pyrimidine-4-carboxylate, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves condensation reactions between pyrimidine precursors and alkylating agents. For example:
  • Step 1 : React a pyrimidine-4-carboxylate derivative (e.g., ethyl 4-chloropyrimidine-6-carboxylate) with 2-methylpropyl Grignard or organozinc reagents to introduce the 2-methylpropyl group at position 6 .
  • Step 2 : Optimize reaction parameters (solvent, temperature, catalyst). Polar aprotic solvents (e.g., DMF) at 60–80°C improve yields. Catalytic Pd or Cu can facilitate coupling .
  • Step 3 : Purify via column chromatography or crystallization. Ethanol/water mixtures are effective for recrystallization .
  • Example Yields : Similar compounds report yields of 21–91%, depending on reagent stoichiometry and purification .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Confirm substituent positions and purity. For example, the 2-methylpropyl group shows a triplet (δ ~0.9 ppm for CH(CH3)2) and a multiplet for the CH2 group .
  • Mass Spectrometry (ESI-MS or EI-MS) : Verify molecular weight (e.g., [M+H]+ peaks). Fragmentation patterns identify functional groups (e.g., loss of COOEt at ~44 Da) .
  • IR Spectroscopy : Detect carbonyl (C=O at ~1715 cm⁻¹) and ester (C-O at ~1269 cm⁻¹) groups .

Q. How is the puckered conformation of the pyrimidine ring analyzed?

  • Methodological Answer : Use Cremer-Pople puckering parameters to quantify non-planarity:
  • Step 1 : Obtain X-ray crystallographic data. Refine using SHELX software to determine atomic coordinates .
  • Step 2 : Calculate puckering amplitude (q) and phase angle (φ) via Cremer-Pople equations. For six-membered rings, q₂ (out-of-plane bending) and q₃ (chair deformation) are critical .
  • Example : A q₂ > 0.5 Å indicates significant puckering, common in substituted pyrimidines due to steric hindrance .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental spectral data and predicted molecular structures?

  • Methodological Answer :
  • Step 1 : Perform 2D NMR (e.g., COSY, HSQC) to confirm proton-proton correlations and carbon connectivity. For instance, NOESY can identify spatial proximity of 2-methylpropyl and ester groups .
  • Step 2 : Validate via X-ray crystallography . Refine data with SHELX to resolve ambiguities in substituent orientation .
  • Step 3 : Compare experimental and computational spectra (DFT-based IR/NMR predictions) to identify mismatches caused by dynamic effects .

Q. What strategies improve the yield and purity of this compound during multi-step synthesis?

  • Methodological Answer :
  • Optimize Coupling Reactions : Use PdCl2(PPh3)2 as a catalyst for Suzuki-Miyaura coupling, increasing yields from 21% to >80% .
  • Purification : Employ gradient elution in flash chromatography (hexane/EtOAc) to separate regioisomers.
  • Quality Control : Monitor reactions via TLC and HPLC (C18 columns, 90:10 acetonitrile/water). Target purity >95% .

Q. How do substituents like the 2-methylpropyl group influence the compound’s reactivity and bioactivity?

  • Methodological Answer :
  • Steric Effects : The bulky 2-methylpropyl group reduces electrophilic substitution at position 6 but enhances stability against metabolic degradation .
  • Structure-Activity Relationships (SAR) : Compare analogs using molecular docking (e.g., AutoDock Vina) to assess binding affinity to targets like kinases. For example, thienopyrimidine analogs show enhanced inhibition with hydrophobic substituents .
  • In Vitro Assays : Test antimicrobial activity via microdilution (MIC values against S. aureus). Hydrophobic groups often improve membrane penetration .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 6-(2-methylpropyl)pyrimidine-4-carboxylate
Reactant of Route 2
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Ethyl 6-(2-methylpropyl)pyrimidine-4-carboxylate

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